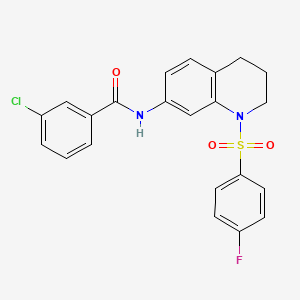

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYPTWUOQIHSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzamide Substituents

2,4-Difluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide

- Substituents : Difluoro (positions 2 and 4) on the benzamide.

- Activity : RORγ inverse agonist with IC50 <1 μM.

- Key Difference : The sulfonamide group and difluoro substitution enhance polarity but may reduce membrane permeability compared to the chloro-benzamide in the target compound.

- Source :

2-Chloro-6-Fluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide

- Substituents : Chloro (position 2) and fluoro (position 6) on the benzamide.

- Activity : RORγ inverse agonist with IC50 <15 μM.

- Source :

5-Chloro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Methoxybenzamide (CAS 946222-32-8)

- Substituents : Chloro (position 5) and methoxy (position 2) on the benzamide.

- Molecular Weight : 474.9 g/mol.

- Key Difference : The electron-donating methoxy group may improve solubility but reduce receptor affinity compared to the electron-withdrawing 3-chloro substituent in the target compound.

- Source :

Analogues with Modified Heterocyclic Substituents

N-(1-(Morpholine-4-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-3,5-Bis(Trifluoromethyl)Benzamide (10e)

3-Fluoro-N-(1-(Piperidine-1-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-5-(Trifluoromethyl)Benzamide (10g)

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Substituent Position : Meta-substituted chloro (target) may offer balanced steric and electronic effects compared to ortho/difluoro or para-methoxy analogues.

- Electron Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance receptor binding but may reduce solubility.

- Heterocyclic Modifications : Sulfonyl groups (target) improve stability compared to morpholine/piperidine-carbonyl analogues .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

- Methodological Answer : The compound contains a tetrahydroquinoline scaffold sulfonylated at the 1-position with a 4-fluorophenyl group and substituted at the 7-position with a 3-chlorobenzamide moiety. These features are critical for interactions with nuclear receptors like RORγ, as evidenced by structurally similar RORγ inverse agonists (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide, IC₅₀ <1 μM) . To validate structural contributions, employ X-ray crystallography (as in , monoclinic P2₁/c, α = 98.5°) or NMR-based conformational analysis.

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : Utilize a multi-step approach: (i) Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization. (ii) Introduce the sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₃CN, as in ). (iii) Couple the 3-chlorobenzoyl chloride to the amine at the 7-position via amide bond formation. Monitor reaction purity using HPLC-MS and confirm regiochemistry via NOESY NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory IC₅₀ values for RORγ inverse agonists in different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., SR1078: 1–3 μM vs. ML209: 51 nM) arise from assay conditions (e.g., cell type, reporter gene stability) . To standardize results: (i) Use a luciferase-based reporter assay with HEK293T cells co-transfected with RORγ-LBD and a UAS-driven luciferase construct. (ii) Include a reference compound (e.g., SR1555, IC₅₀ = 1.5 μM) as an internal control. (iii) Normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .

Q. What biochemical pathways are modulated by this compound, and how can they be experimentally validated?

- Methodological Answer : The compound likely inhibits RORγ-driven pathways, such as Th17 differentiation and IL-17 production. Validate via: (i) RNA-seq analysis of treated CD4⁺ T cells to identify downregulated genes (e.g., IL-17A, RORC). (ii) ChIP-qPCR to assess reduced RORγ binding to target gene promoters. (iii) In vivo validation using a murine EAE model, monitoring disease progression and IL-17 serum levels .

Q. How can crystallographic data inform SAR optimization of this compound?

- Methodological Answer : Co-crystallize the compound with RORγ-LBD (PDB ID: reference similar structures in ). Analyze the binding pocket: (i) Identify hydrophobic interactions between the 3-chlorobenzamide and Leu287/Val376. (ii) Optimize sulfonyl group orientation to enhance hydrogen bonding with Arg364. (iii) Use molecular dynamics simulations (AMBER/CHARMM) to predict stability of proposed derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer : Poor in vivo efficacy may stem from pharmacokinetic limitations. Mitigate by: (i) Measuring plasma stability (incubate with mouse/human plasma, analyze via LC-MS). (ii) Assessing metabolic liability using liver microsomes (e.g., CYP3A4/2D6 inhibition assays). (iii) Modifying the tetrahydroquinoline core with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in ML209 (IC₅₀ = 51 nM) .

Experimental Design Tables

Q. Table 1: Key RORγ Inverse Agonists and Activity Data

| Compound ID | IC₅₀/EC₅₀ (nM) | Structural Features | Reference |

|---|---|---|---|

| SR1078 | 1000–3000 | Tetrahydroquinoline sulfonamide | |

| ML209 | 51 | CF₃-substituted benzamide | |

| Target Compound | Pending | 3-Chloro, 4-fluorophenyl sulfonyl | This study |

Q. Table 2: Recommended Assay Conditions

| Assay Type | Cell Line | Control Compound | Key Readout |

|---|---|---|---|

| Luciferase Reporter | HEK293T | SR1555 (1.5 μM) | Luminescence (RLU) |

| Th17 Differentiation | Primary CD4⁺ T cells | DMSO | IL-17A (ELISA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.